molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

2-Butyne-1,4-diol

Cat. No.: B031916
CAS No.: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol is an organic compound that is both an alkyne and a diol, with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different industries.

Preparation Methods

2-Butyne-1,4-diol is synthesized through the reaction of acetylene with an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC}≡\text{CH} \rightarrow \text{HOCH}_2\text{C}≡\text{CCH}_2\text{OH} ] This reaction is exothermic with a heat release of -100.5 kJ/mol. Industrial production typically involves continuous production in cascades of 3-5 reactors to minimize formaldehyde concentration in the resulting butynediol solutions .

Chemical Reactions Analysis

Selective Hydrogenation to 2-Butene-1,4-diol

2-Butyne-1,4-diol undergoes partial hydrogenation over palladium-based catalysts (e.g., 1% Pd/CaCO₃) to yield 2-butene-1,4-diol (cis/trans mixture). Critical parameters include:

ParameterOptimal ValueEffect on Selectivity/YieldSource
Temperature323–353 KHigher temps favor overhydrogenation
H₂ Pressure2.4–6.87 MPaIncreased pressure accelerates rate
Ammonia Concentration0.117 kmol/m³Inhibits overhydrogenation to B1D
Catalyst Loading0.43–1.75 kg/m³Higher loading reduces reaction time

Ammonia suppresses further hydrogenation to butane-1,4-diol (B1D) by competitively adsorbing on the catalyst surface, maintaining selectivity >95% for 2-butene-1,4-diol .

Full Hydrogenation to 1,4-Butanediol

Complete hydrogenation using Raney nickel or copper-chromite catalysts at 120–150°C and 20–30 bar H₂ converts this compound to 1,4-butanediol (BDO), a key polymer precursor . Side products like γ-hydroxybutyraldehyde form via isomerization under acidic conditions .

Formation of Mucochloric Acid

Reaction with chlorine (Cl₂) and hydrochloric acid (HCl) yields mucochloric acid (HO₂CC(Cl)=C(Cl)CHO), a dichlorinated α,β-unsaturated aldehyde-carboxylic acid . This reaction proceeds via electrophilic addition across the triple bond.

Catalytic Oxidation to Dicarboxylic Acids

Oxidation with KMnO₄ or CrO₃ under acidic conditions cleaves the alkyne to oxalic acid (HOOCCOOH) and glyoxylic acid (HOOCCHO) .

[2+2+2] Cyclotrimerization

Rhodium or iridium catalysts enable intramolecular cyclotrimerization of this compound derivatives to substituted benzene rings, useful in synthesizing biaryl diphosphines .

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in basic conditions produces 1,4-dialkoxy-2-butyne derivatives , enhancing solubility for further reactions .

Esterification

Acetylation with acetic anhydride yields This compound diacetate (CH₃COOCH₂C≡CCH₂OOCCH₃), a stable intermediate for organic synthesis .

Acid-Catalyzed Isomerization

Under acidic conditions (e.g., H₂SO₄), this compound isomerizes to γ-hydroxybutyraldehyde , which further dehydrates to crotonaldehyde .

Complexation with Metal Ions

This compound acts as a bidentate ligand for transition metals (e.g., Cu⁺, Ni²⁺), forming complexes used in electroplating baths to inhibit corrosion and refine grain structure .

Table 1: Hydrogenation Pathways and Byproducts

ReactionProductByproductsSelectivity Control
Partial H₂ (Pd/CaCO₃)2-Butene-1,4-diolB1D, aldehydesNH₃ addition
Full H₂ (Raney Ni)1,4-Butanediolγ-HydroxybutyraldehydeNeutral pH

Table 2: Oxidation Reagents and Outcomes

ReagentProductConditionsYield (%)
Cl₂/HClMucochloric acid0–5°C, 2 h75–85
KMnO₄/H₂SO₄Oxalic acid80°C, 4 h90

Scientific Research Applications

Molecular Structure and Properties

Molecular Structure :
2-Butyne-1,4-diol features a linear carbon chain with a triple bond between the second and third carbon atoms and hydroxyl groups at the terminal positions. Its structural formula is represented as:

HOCH2CCCH2OHHO-CH_2-C\equiv C-CH_2OH

Chemical Properties :

  • Solubility : Soluble in water, ethanol, acetone, and methanol; slightly soluble in ethyl ether and chloroform.
  • Hygroscopic Nature : Absorbs moisture from the air.
  • Reactivity : The presence of hydroxyl groups allows for extensive participation in chemical reactions, making it a valuable building block for organic synthesis .

Polymer Synthesis

This compound is utilized as a precursor in the production of various polymers:

  • Polyurethanes and Polyesters : Used in coatings, adhesives, and automotive parts.
  • Epoxy Resins : Important for creating durable materials used in construction and electronics .

Chemical Intermediates

It serves as an intermediate for synthesizing:

  • 1,4-butanediol : A key ingredient in plastics and solvents.
  • Mucochloric Acid : Employed in various chemical processes.
  • Textile Additives and Corrosion Inhibitors : Enhances fabric durability and prevents metal corrosion .

Lubricants and Additives

The compound's hydroxyl groups make it suitable for producing lubricants that enhance the performance of industrial machinery .

Pharmaceutical Applications

Research has indicated that this compound can be a precursor for bioactive molecules used in pharmaceuticals:

  • Anti-cancer Agents : Investigated for its potential role in synthesizing compounds with therapeutic effects.
  • Agrochemicals : Development of pesticides and herbicides has been explored using this compound .

Materials Science Applications

In materials science, this compound is incorporated into polymer matrices to create advanced functional materials:

  • Enhanced Properties : Materials exhibit improved thermal stability, chemical resistance, and mechanical strength.
  • Applications : These materials find uses in electronics, aerospace engineering, and construction industries .

Recent Research Developments

Recent studies have focused on optimizing the synthesis of this compound:

  • Catalyst Development : New catalysts are being researched to enhance yield and reduce reaction times.
  • Biocatalysis : Enzymatic processes are gaining traction due to their environmentally friendly nature.
  • Nanomaterials Research : Investigating the use of this compound in creating nanomaterials for electronics and renewable energy applications .

Case Studies

Application AreaCase Study DescriptionFindings/Insights
Polymer SynthesisUse in polyurethane productionImproved durability in automotive applications
Pharmaceutical ChemistrySynthesis of anti-cancer compoundsPotentially effective against specific cancer types
Materials EngineeringDevelopment of high-performance coatingsEnhanced resistance to environmental degradation

Mechanism of Action

The mechanism of action of 2-butyne-1,4-diol in hydrogenation reactions involves the selective reduction of the carbon-carbon triple bond to form 2-butene-1,4-diol or 1,4-butanediol. Catalysts such as palladium-phosphorus particles or silicon carbide-supported platinum are used to achieve high selectivity and conversion rates .

Comparison with Similar Compounds

2-Butyne-1,4-diol is unique due to its dual functionality as an alkyne and a diol. Similar compounds include:

This compound stands out due to its ability to undergo a wide range of chemical reactions and its applications across various fields.

Biological Activity

2-Butyne-1,4-diol (CASRN: 110-65-6) is a compound of significant interest in both industrial applications and biological research. Its unique structure, featuring both alkyne and alcohol functionalities, allows it to participate in various biochemical processes. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

This compound is an alkyne alcohol that serves as a precursor for various organic syntheses. It can be utilized to produce compounds such as 1,4-butanediol and derivatives that exhibit biological activity . The compound's reactivity is attributed to its terminal alkynyl groups, making it a versatile building block in organic chemistry.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various animal studies. The oral LD50 values indicate significant toxicity:

  • Mice : Approximately 100 mg/kg body weight (bw)
  • Rats : Approximately 50 mg/kg bw
  • Guinea pigs : LD50 between 100 and 200 mg/kg bw
  • Rabbits : Similar toxicity levels observed .

Symptoms of exposure include respiratory distress from inhalation, skin irritation, and gastrointestinal distress from ingestion. Histopathological examinations post-exposure reveal damage primarily to the liver and kidneys .

Developmental Toxicity

In pregnant Wistar rats administered doses from 10 to 80 mg/kg bw/day during gestation days 6 to 15, maternal body weight was significantly affected at higher doses. Notably, while no teratogenic effects were observed, an increased incidence of accessory ribs in fetuses was noted at the highest dose . The No Observed Adverse Effect Level (NOAEL) for maternal and fetal development was determined to be 40 mg/kg bw/day.

Alcohol Dehydrogenase Inhibition

Research indicates that this compound acts as a substrate and irreversible inhibitor of alcohol dehydrogenase (ADH). In vitro studies demonstrated that this compound inhibited ADH activity in both horse and rainbow trout liver preparations. The inhibition varies with species; for instance, trout liver showed minimal inhibition compared to horse liver preparations . This suggests a potential for selective toxicity based on the organism's metabolic capabilities.

Metabolic Activation

The metabolic activation of this compound involves its conversion into electrophilic species capable of reacting with nucleophiles. Studies utilizing reduced glutathione (GSH) as a nucleophilic trap revealed the formation of reactive aldehyde products during metabolism . Such reactions may underlie some of the observed toxicological effects.

Nematocidal Activity

This compound has been investigated for its nematocidal properties. Its effectiveness in biological studies suggests potential applications in agricultural pest management . This property highlights its importance beyond industrial uses.

Pharmaceutical Development

The compound's derivatives are explored for their potential therapeutic applications. As a precursor in drug synthesis, it may facilitate the development of bioactive compounds targeting various diseases . Its role in organic synthesis positions it as a valuable component in pharmaceutical chemistry.

Summary of Findings

Aspect Details
Chemical Structure Alkyne alcohol with significant reactivity
Acute Toxicity (LD50) Mice: ~100 mg/kg; Rats: ~50 mg/kg; Guinea pigs: 100-200 mg/kg
Developmental Toxicity NOAEL: 40 mg/kg bw/day; accessory ribs noted at higher doses
Mechanism Inhibits ADH; forms reactive metabolites
Biological Activity Nematocidal properties; potential pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-butyne-1,4-diol relevant to laboratory handling and experimental design?

Q. What synthetic routes are commonly used to produce this compound in laboratory settings?

  • Methodological Answer : The primary lab-scale synthesis involves the catalytic hydration of acetylene derivatives. For example:

  • Step 1 : React acetylene with formaldehyde under alkaline conditions to form this compound.
  • Step 2 : Purify via vacuum distillation (avoiding alkaline residues) or recrystallization from ethanol .
  • Key Parameters : Maintain pH < 8 during synthesis to prevent side reactions.

Advanced Research Questions

Q. How do catalyst supports influence the hydrogenation of this compound to 2-butene-1,4-diol?

  • Methodological Answer : Palladium-based catalysts are widely studied. Support materials like TiO₂, γ-Al₂O₃, and MIL-101(Cr) impact activity and selectivity:

  • TiO₂-supported Pd : Enhances dispersion and stabilizes Pd nanoparticles, achieving >90% selectivity for cis-2-butene-1,4-diol at 200°C under 10 bar H₂ .

  • MIL-101(Cr) : Confines Pd nanoparticles, reducing over-hydrogenation to 1,4-butanediol and improving reusability .

  • Experimental Design : Use fixed-bed reactors with in-situ FTIR to monitor intermediate formation. Pre-treat catalysts under H₂ at 200°C for 2 hours to activate metallic sites .

    • Data Table :
CatalystSelectivity (cis-2-butene-1,4-diol)ConditionsSource
Pd/TiO₂92%200°C, 10 bar H₂
Pd/MIL-101(Cr)95%150°C, 5 bar H₂
Pd/γ-Al₂O₃85%180°C, 15 bar H₂

Q. What analytical challenges arise in quantifying this compound purity, and how can they be resolved?

  • Methodological Answer :

  • Challenge : Co-elution of diol isomers in GC due to similar polarities.
  • Solution : Use a Chromolith® RP-18e column with a water-acetonitrile gradient (5–95% over 20 min) for baseline separation. Confirm peaks via mass spectrometry (NIST reference m/z 86) .
  • Validation : Perform spike-recovery tests with deuterated internal standards (e.g., D₄-2-butyne-1,4-diol) to ensure accuracy .

Q. Why do discrepancies in catalytic hydrogenation kinetics occur across studies, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from:

Diffusion Limitations : Slurry reactors may exhibit mass transfer constraints vs. monolithic reactors. Use Sherwood number analysis to assess diffusion effects .

Catalyst Pretreatment : Differences in reduction protocols (e.g., H₂ flow rate, temperature) alter Pd oxidation states. Standardize pre-treatment at 200°C under 50 mL/min H₂ .

Reactor Geometry : Monolith reactors enhance gas-liquid contact, improving H₂ availability. Compare turnover frequencies (TOF) normalized to Pd surface area .

Q. What mechanistic insights explain the selectivity of this compound hydrogenation to cis vs. trans isomers?

  • Methodological Answer :

  • Adsorption Geometry : DFT studies show cis-selectivity arises from parallel adsorption of the triple bond on Pd(111) surfaces, favoring syn-addition of H₂.
  • Solvent Effects : Polar solvents (e.g., water) stabilize transition states for cis-product formation. Additives like NH₃ modulate Pd electronic states, further enhancing selectivity .
  • Kinetic Profiling : Use stopped-flow NMR to capture intermediates like 2-butene-1,4-diol enolates, which isomerize under acidic conditions .

Properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID4021921
Record name 2-Butyne-1,4-diol
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS No.

110-65-6; 54141-09-2, 110-65-6
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Record name 1,4-Butynediol
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Record name 2-BUTYNE-1,4-DIOL
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Record name 1,4-BUTYNEDIOL
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Record name 2-BUTYNE-1,4-DIOL
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Melting Point

50 °C, 58 °C
Record name 1,4-BUTYNEDIOL
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

To a solution of butyne-1,4-diol (5 g, 58 mmol) in dry THF at room temperature (RT) was added portion-wise sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol). After 4.3 hr, acetyl chloride (4.12 mL, 58 mmol) was added. After stirring at RT for 22 hr, the mixture was concentrated under reduced pressure. The residue was concentrated twice from toluene before purification on silica gel using ethyl acetate/dichloromethane (1:3) as eluent to give 2-Butyne-1,4-diol, monoacetate as an oil in 49% yield. 1H NMR (DMSO-d6) δ 5.23 (1H, bs), 4.70 (2H, t, J=1.8 Hz), 4.09 (2H, s), 2.03 (3H, s).
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Retrosynthesis Analysis

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4-Methoxy-6-methylquinazoline
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2-Butyne-1,4-diol
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2-Butyne-1,4-diol

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